Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate
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Overview
Description
Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family
Mechanism of Action
Target of Action
Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a compound that belongs to the class of imidazo[4,5-b]pyridines It’s worth noting that imidazo[4,5-b]pyridine derivatives have been known to exhibit diverse biological activities .
Mode of Action
Imidazo[4,5-b]pyridine derivatives have been reported to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been known to influence various biochemical pathways .
Pharmacokinetics
Imidazole, a core structure in imidazo[4,5-b]pyridine, is known to be highly soluble in water and other polar solvents, which may influence the bioavailability of this compound .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to exhibit a range of biological activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate typically involves the cyclization of 2,3-diaminopyridine derivatives with appropriate carboxylic acid derivatives. One common method includes the use of acetic anhydride to acylate 2,3-diaminopyridine, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often involve heating and the presence of catalysts such as palladium on carbon or Raney nickel for the reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of phase transfer catalysis and solid-liquid conditions can also enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:
- 2-Methylimidazo[4,5-b]pyridine
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one .
Uniqueness
Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and carboxylate groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2,3-dimethylimidazo[4,5-b]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-11-7-4-5-8(10(14)15-3)12-9(7)13(6)2/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEWSZBFYYXLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)N=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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